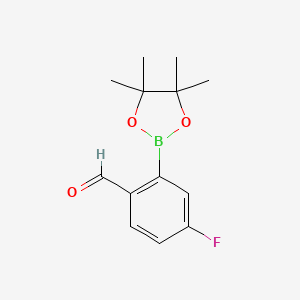

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative featuring a benzaldehyde core substituted with a fluorine atom at the 4-position and a pinacol boronate ester group at the 2-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVLPOACSLDJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Fluorinated Aromatic Precursors

The most common and effective method to prepare 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the palladium-catalyzed borylation of a halogenated fluorobenzaldehyde precursor, typically a bromide or iodide derivative.

$$

\text{4-Fluoro-2-halobenzaldehyde} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{4-Fluoro-2-(pinacol boronate)benzaldehyde}

$$

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)

- Solvent: Typically 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation and moisture sensitivity

- Reaction Time: 12–24 hours

This method yields the desired boronate ester bearing the fluorine and aldehyde substituents with moderate to high yields (typically 50–80%) depending on optimization of catalyst loading and reaction conditions.

Alternative Synthetic Approaches

Lithiation/Borylation Sequence:

Starting from 4-fluorobenzaldehyde, directed ortho-lithiation using a strong base (e.g., n-butyllithium) at low temperature can generate the aryllithium intermediate, which upon quenching with a boron electrophile such as trialkyl borates or pinacolborane yields the boronate ester. This method requires strict temperature control and anhydrous conditions.Debus-Radziszewski Reaction Variants:

Some literature reports the use of Debus-Radziszewski-type reactions involving condensation steps to introduce functional groups, but these are less common for this specific compound.

Purification and Characterization

Purification:

The crude product is typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures with small amounts of triethylamine (to prevent aldehyde polymerization). Recrystallization from suitable solvents (e.g., hexane/ethyl acetate) is also employed to obtain high-purity material.-

- ¹H NMR and ¹³C NMR: Confirm the presence of aldehyde proton (~δ 10 ppm), aromatic protons, and pinacol methyl groups (~δ 1.2 ppm).

- ¹¹B NMR: Confirms boron environment.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.

- Gas Chromatography (GC): Purity assessment (>97% typical).

- Melting Point: 59–63 °C (consistent with literature).

Representative Data Table of Preparation Conditions and Yields

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | 4-Fluoro-2-bromobenzaldehyde | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 90 °C, 18 h | 65–80 | Most common, scalable |

| Lithiation followed by borylation | 4-Fluorobenzaldehyde + n-BuLi | Pinacolborane, -78 °C to RT, inert atmosphere | 50–70 | Requires strict temperature control |

| Debus-Radziszewski variant | Fluorinated benzaldehyde derivatives | Reflux in THF, 24 h | ~76 | Less common, moderate yield |

Research Findings and Optimization Notes

- Catalyst Loading: Lower catalyst loadings (1–2 mol%) are preferred for cost efficiency but may require longer reaction times.

- Base Selection: Potassium acetate is favored over stronger bases to minimize side reactions and improve selectivity.

- Solvent Effects: Polar aprotic solvents like DMF can increase reaction rates but may complicate purification.

- Reaction Atmosphere: Strict exclusion of air and moisture is critical to prevent boronate ester hydrolysis and catalyst deactivation.

- Scale-Up Considerations: Continuous flow reactors have been explored to improve heat and mass transfer, enhancing yield and reproducibility at larger scales.

Chemical Reactions Analysis

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Scientific Research Applications

Synthetic Organic Chemistry

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is frequently used as a building block in the synthesis of complex organic molecules. Its boron-containing structure facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the successful use of this compound in synthesizing substituted phenylboronic acids that are essential for developing new anti-cancer drugs .

Medicinal Chemistry

The compound's fluorine atom contributes to its bioactivity by enhancing the lipophilicity and metabolic stability of potential drug candidates. Its derivatives have shown promise in targeting various biological pathways.

Case Study : Research indicated that derivatives of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde exhibited significant inhibitory effects on specific cancer cell lines. This highlights its potential as a lead compound for drug development aimed at cancer therapy .

Materials Science

In materials science, the compound is used to create functionalized polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and sensor applications.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions . The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronate-Substituted Benzaldehyde Derivatives

Biological Activity

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety is significant for its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Fluorine Substitution : The fluorine atom enhances the compound's electronic properties.

- Dioxaborolane Group : This functional group is known for its ability to form stable complexes with various biomolecules.

Biological Activity Overview

Research has shown that compounds containing dioxaborolane structures often exhibit diverse biological activities. For 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde, key areas of biological activity include:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms. For instance, similar compounds have shown efficacy against RNA viruses by targeting essential viral enzymes such as RNA-dependent RNA polymerase (RdRp) .

- Enzyme Inhibition : The compound's ability to act as an inhibitor for certain cytochrome P450 enzymes has been noted. In particular, it may exhibit time-dependent inhibition characteristics that could lead to significant drug-drug interactions .

- Cellular Interaction : Investigations into its interaction with cellular targets have indicated that it may bind effectively to proteins involved in signal transduction pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Antiviral Efficacy

A study published in Molecular Pharmacology examined a series of non-nucleoside inhibitors related to 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde. The results indicated that these compounds could inhibit the NS5B polymerase with an IC50 value below 50 nM in enzymatic assays .

Study 2: Cytochrome P450 Inhibition

Another research highlighted the compound's potential as a reversible inhibitor of CYP3A4 with an IC50 value of 0.34 μM. It also showed time-dependent inhibition characteristics which raised concerns about possible toxicities and drug interactions .

Study 3: Binding Affinity Studies

Binding affinity studies conducted using surface plasmon resonance demonstrated that the compound interacts with several protein targets at nanomolar concentrations. These interactions suggest potential therapeutic applications in diseases where these proteins are dysregulated .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H17B F O4 |

| Molecular Weight | 250.09 g/mol |

| IC50 (CYP3A4 Inhibition) | 0.34 μM |

| Antiviral Activity | Effective against NS5B |

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via cross-coupling or functionalization of pre-existing boronate esters. For example:

- Debus-Radziszewski reaction : A similar derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, was synthesized via this method using 2,2’-thenil and a boronate-containing aldehyde, yielding 76% after column chromatography (hexanes/EtOAc) .

- Borylation of benzaldehyde precursors : A related compound, 3-(4-boronated phenyl)morpholine, was prepared from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, achieving 27% yield after purification with silica gel chromatography (hexanes/EtOAc + 0.25% Et₃N) .

- Optimization note : Yields vary significantly (e.g., 27–48% in other boronate syntheses) due to reaction conditions (catalyst, solvent, temperature) and purification efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H NMR : The aldehyde proton typically resonates at δ ~10–13 ppm (e.g., δ 13.00 in a related boronate benzaldehyde) .

- HRMS : Accurate mass analysis confirms molecular weight (e.g., [M+H]+ observed at 441.09 for a thiophene analog) .

- Chromatography : Purity is assessed via HPLC or TLC, with ≥95% purity commonly reported for commercial batches .

- X-ray crystallography : Tools like SHELX and OLEX2 resolve crystal structures, particularly for boronate esters, which often exhibit planarity at the boron center .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate group enables C–C bond formation with aryl/vinyl halides. Example protocol:

- Use Pd(PPh₃)₄ or PdCl₂(dppf) as a catalyst.

- Employ bases like Na₂CO₃ or K₃PO₄ in THF/H₂O or DME at 80–100°C .

- Applications include synthesizing biaryl intermediates for OLEDs (e.g., 9,10-dihydroacridine derivatives) .

Q. What safety precautions are recommended when handling this compound?

- Avoid ignition sources (P210) and use PPE (gloves, goggles).

- Store in a cool, dry place, and follow hazard codes specified in SDS documents (e.g., P101–P103, P201–P202) .

Advanced Research Questions

Q. How can reaction yields be optimized in boronate-based syntheses?

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂) often outperform others in Suzuki couplings.

- Solvent systems : Biphasic conditions (THF/H₂O) enhance reactivity, as seen in deboronation reactions for H₂O₂ sensing .

- Purification : Gradient elution in column chromatography (e.g., EtOAc/hexanes with Et₃N additives) improves separation of polar byproducts .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Solvent effects : δ values shift in d₆-DMSO vs. CDCl₃. For example, aldehyde protons in DMSO-d6 appear downfield (δ 13.00) .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- Crystallographic validation : Compare experimental NMR with computed spectra from crystal structures (OLEX2/SHELX) .

Q. What advanced applications exploit the reactivity of this compound?

- H₂O₂ sensing : Schiff base derivatives of boronate aldehydes undergo rapid deboronation in H₂O₂ vapor, enabling detection limits as low as 4.1 ppt .

- OLED materials : Boronate intermediates are coupled with aromatic amines to synthesize thermally activated delayed fluorescence (TADF) emitters .

- Pharmaceutical intermediates : Fluorinated boronates serve as precursors for protease inhibitors or antimicrobial agents via further functionalization .

Q. What challenges arise in crystallographic analysis of boronate esters?

- Disorder issues : The dioxaborolane ring may exhibit conformational flexibility, requiring high-resolution data (e.g., synchrotron sources).

- Refinement strategies : Use SHELXL’s restraints for boron-oxygen bond lengths and anisotropic displacement parameters .

- Twinned crystals : SHELXD/SHELXE pipelines robustly handle twinning in macromolecular phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.